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molecular formula C16H15FO3 B8281633 4-(4'-Fluoro-4-biphenylyl)-4-hydroxy-butyric acid

4-(4'-Fluoro-4-biphenylyl)-4-hydroxy-butyric acid

Cat. No. B8281633
M. Wt: 274.29 g/mol
InChI Key: BECLFIRSTVQHDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04021479

Procedure details

1.50 gm (0.005 mol) of the sodium salt of 4-(4'-fluoro-4-biphenylyl)-4-hydroxy-butyric acid were refluxed in 15 ml of glacial acetic acid and 25 ml of hydroiodic acid (d=2.00) for 10 hours, and then the reaction mixture was poured into a solution of 5 gm of sodium bisulfite in 400 ml of water. The colorless precipitate was collected and recrystallized from cyclohexane, yielding 4-(4'-fluoro-4-biphenylyl)-butyric acid, m.p. 119°-120° C. Melting point of the cyclohexylamine salt: 177° C. (precipitated from ethyl acetate). Yield: 1.3 gm.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Na].[F:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH:14]=[CH:13][C:12]([CH:15](O)[CH2:16][CH2:17][C:18]([OH:20])=[O:19])=[CH:11][CH:10]=2)=[CH:5][CH:4]=1.I.S(=O)(O)[O-].[Na+]>C(O)(=O)C.O>[F:2][C:3]1[CH:4]=[CH:5][C:6]([C:9]2[CH:14]=[CH:13][C:12]([CH2:15][CH2:16][CH2:17][C:18]([OH:20])=[O:19])=[CH:11][CH:10]=2)=[CH:7][CH:8]=1 |f:3.4,^1:0|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
[Na]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=C1)C1=CC=C(C=C1)C(CCC(=O)O)O
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
I
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
S([O-])(O)=O.[Na+]
Name
Quantity
400 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The colorless precipitate was collected
CUSTOM
Type
CUSTOM
Details
recrystallized from cyclohexane

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1=CC=C(C=C1)CCCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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